1-Decylbenzimidazole
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Overview
Description
1-Decylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is composed of fused benzene and imidazole rings. The addition of a decyl group (a ten-carbon alkyl chain) to the benzimidazole structure enhances its hydrophobic properties, making it useful in various applications, particularly in materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decylbenzimidazole can be synthesized through the alkylation of benzimidazole. A common method involves the reaction of benzimidazole with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Decylbenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to benzimidazole or other derivatives.
Substitution: The decyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Benzimidazole or partially reduced intermediates.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Decylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Its hydrophobic nature makes it useful in studying membrane interactions and as a probe in biological assays.
Medicine: Derivatives of benzimidazole, including this compound, are explored for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the formulation of materials with specific hydrophobic properties, such as coatings and surfactants.
Mechanism of Action
The mechanism of action of 1-decylbenzimidazole depends on its application:
Biological Systems: It may interact with cellular membranes due to its hydrophobic decyl chain, affecting membrane fluidity and function.
Chemical Reactions: As a ligand, it can coordinate with metal ions, influencing the reactivity and stability of metal complexes.
Comparison with Similar Compounds
Benzimidazole: The parent compound, lacking the decyl group, is less hydrophobic.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position, altering their chemical and physical properties.
Imidazole Derivatives: Compounds like 1-decylimidazole share similar structures but differ in the position of the nitrogen atoms.
Uniqueness: 1-Decylbenzimidazole’s unique feature is the decyl group, which imparts significant hydrophobicity, making it distinct from other benzimidazole derivatives. This property enhances its utility in applications requiring hydrophobic interactions, such as in membrane studies and material science.
Properties
CAS No. |
42032-45-1 |
---|---|
Molecular Formula |
C17H26N2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-decylbenzimidazole |
InChI |
InChI=1S/C17H26N2/c1-2-3-4-5-6-7-8-11-14-19-15-18-16-12-9-10-13-17(16)19/h9-10,12-13,15H,2-8,11,14H2,1H3 |
InChI Key |
KUQRQSRKUXHMPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
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